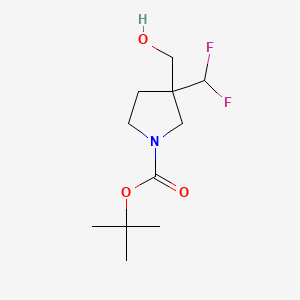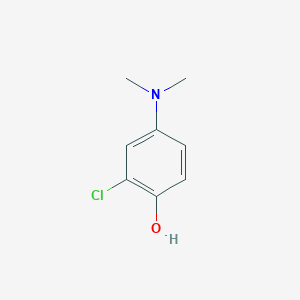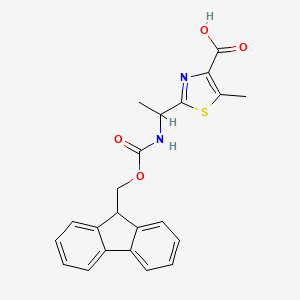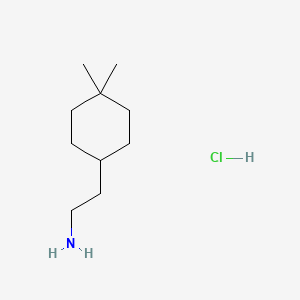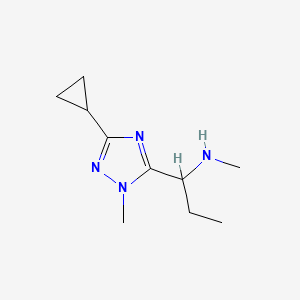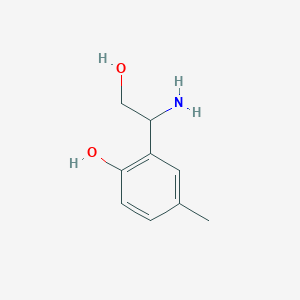
2-(1-Amino-2-hydroxyethyl)-4-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Amino-2-hydroxyethyl)-4-methylphenol is an organic compound with a phenolic structure It is characterized by the presence of an amino group and a hydroxyl group attached to an ethyl chain, which is further connected to a methyl-substituted phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2-hydroxyethyl)-4-methylphenol typically involves the reaction of 4-methylphenol with an appropriate amino alcohol. One common method is the condensation reaction between 4-methylphenol and 2-aminoethanol under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained at around 60-80°C to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The starting materials are fed into the reactor, and the product is continuously extracted, purified, and collected.
化学反応の分析
Types of Reactions
2-(1-Amino-2-hydroxyethyl)-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used under acidic conditions.
Major Products
Oxidation: Formation of 2-(1-Amino-2-oxoethyl)-4-methylphenol.
Reduction: Formation of 2-(1-Aminoethyl)-4-methylphenol.
Substitution: Formation of halogenated derivatives such as 2-(1-Amino-2-hydroxyethyl)-4-bromomethylphenol.
科学的研究の応用
2-(1-Amino-2-hydroxyethyl)-4-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant and its ability to scavenge free radicals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(1-Amino-2-hydroxyethyl)-4-methylphenol involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. In biological systems, it can inhibit oxidative stress by scavenging free radicals and reducing the formation of reactive oxygen species (ROS) .
類似化合物との比較
Similar Compounds
- 2-(1-Amino-2-hydroxyethyl)-4-bromomethylphenol
- 2-(1-Amino-2-hydroxyethyl)-4-chloromethylphenol
- 2-(1-Amino-2-hydroxyethyl)-4-fluoromethylphenol
Uniqueness
2-(1-Amino-2-hydroxyethyl)-4-methylphenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. The presence of both amino and hydroxyl groups enhances its reactivity and potential for forming various derivatives, making it a versatile compound for research and industrial applications .
特性
分子式 |
C9H13NO2 |
|---|---|
分子量 |
167.20 g/mol |
IUPAC名 |
2-(1-amino-2-hydroxyethyl)-4-methylphenol |
InChI |
InChI=1S/C9H13NO2/c1-6-2-3-9(12)7(4-6)8(10)5-11/h2-4,8,11-12H,5,10H2,1H3 |
InChIキー |
RNLILSGLASWGSV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)O)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


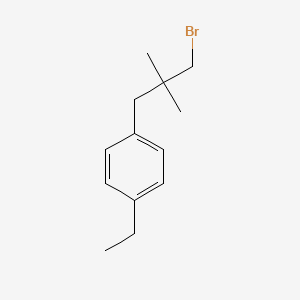
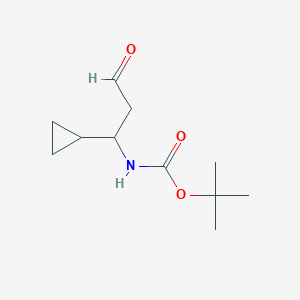
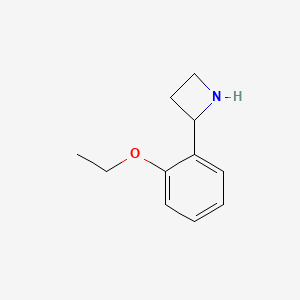
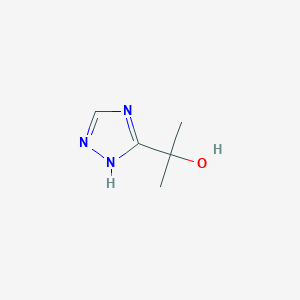


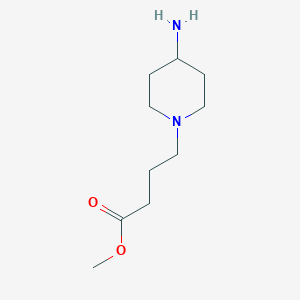
![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-pyridin-2-YL-acetic acid](/img/structure/B13623084.png)
